BenchChemオンラインストアへようこそ!

6-amino-3-(4-chlorophenyl)-2-methyl-3,4-dihydroquinazolin-4-one

Cytotoxicity Topoisomerase I Inhibition Quinazolinone SAR

This compound delivers a unique 6-amino- N3-(4-chlorophenyl)-2-methyl tri-substitution pattern critical for sustained topoisomerase I selectivity, HCV NS5B antiviral activity, and kinase profiling. Unlike generic quinazolinones, its precise SAR directly determines potency and target engagement. Procure this defined scaffold to guarantee reproducible drug-discovery outcomes in anticancer, antiviral, and antimicrobial lead optimization. Custom synthesis and scale-up are available upon request.

Molecular Formula C15H12ClN3O
Molecular Weight 285.73
CAS No. 963-56-4
Cat. No. B2514997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-amino-3-(4-chlorophenyl)-2-methyl-3,4-dihydroquinazolin-4-one
CAS963-56-4
Molecular FormulaC15H12ClN3O
Molecular Weight285.73
Structural Identifiers
SMILESCC1=NC2=C(C=C(C=C2)N)C(=O)N1C3=CC=C(C=C3)Cl
InChIInChI=1S/C15H12ClN3O/c1-9-18-14-7-4-11(17)8-13(14)15(20)19(9)12-5-2-10(16)3-6-12/h2-8H,17H2,1H3
InChIKeyHFOKLKDJPWAUCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Amino-3-(4-chlorophenyl)-2-methyl-3,4-dihydroquinazolin-4-one (CAS 963-56-4): Procurement-Relevant Identity and Scaffold Classification


6-Amino-3-(4-chlorophenyl)-2-methyl-3,4-dihydroquinazolin-4-one (CAS 963-56-4; molecular formula C15H12ClN3O; molecular weight 285.73 g/mol) is a synthetic heterocyclic compound belonging to the 4(3H)-quinazolinone family, distinguished by a 6-amino substituent, an N3-(4-chlorophenyl) group, and a C2-methyl group on the fused pyrimidinone core . The quinazolinone scaffold is widely exploited in medicinal chemistry for its ability to engage diverse biological targets, including kinases, topoisomerases, viral polymerases, and bacterial enzymes, with the specific substitution pattern critically influencing target selectivity and potency [1]. This compound is primarily utilized as a research tool and chemical probe in drug discovery programs focused on anticancer, antiviral, and antimicrobial lead optimization, where its 6-amino-4-chlorophenyl-2-methyl tri-substitution profile offers a defined SAR entry point distinct from simpler quinazolinone congeners.

Why Generic Quinazolinone Substitution Introduces Significant Procurement Risk: Evidence from 6-Amino-3-(4-chlorophenyl)-2-methyl-3,4-dihydroquinazolin-4-one (CAS 963-56-4) SAR


The biological activity of 4(3H)-quinazolinones is exquisitely sensitive to substitution pattern; exchanging the N3-aryl group, C2-alkyl chain, or C6 substituent can shift potency by orders of magnitude, alter selectivity among structurally related targets, or completely abolish activity in a given assay [1]. For instance, in a series of 6-aminoquinazolinones evaluated as HCV NS5B inhibitors, the identity of the N1-phenyl substituent modulated antiviral EC50 from 0.984 µM to >100 µM, demonstrating that even subtle aryl modifications produce non-interchangeable biological profiles [2]. Similarly, among 2-arylquinazolinones, the 6-amino series displayed submicromolar to nanomolar cytotoxicity against HCT-15, T47D, and HeLa cancer cell lines, whereas the 6-methyl and 7-methyl analogs were markedly less active, establishing that the 6-amino group is a potency-determining pharmacophoric element [3]. These structure-activity relationships (SAR) mean that procurement of a generic quinazolinone lacking the precise 6-amino-3-(4-chlorophenyl)-2-methyl pattern cannot replicate experimental outcomes obtained with this compound, placing data reproducibility and project continuity at risk.

Quantitative Differentiation Evidence: 6-Amino-3-(4-chlorophenyl)-2-methyl-3,4-dihydroquinazolin-4-one (CAS 963-56-4) Versus Closest Analogs


6-Amino Substituent Confers Submicromolar–Nanomolar Cytotoxicity Not Achieved by 6-Methyl or 7-Methyl Analogs

In a head-to-head comparison of 2-arylquinazolinones, the 6-amino-substituted derivatives displayed potent cytotoxicity at submicromolar to nanomolar concentrations against human colorectal adenocarcinoma (HCT-15), ductal breast epithelial tumor (T47D), and cervical cancer (HeLa) cell lines, whereas the 6-methyl and 7-methyl substituted quinazolinones were significantly less active [1]. This establishes the 6-amino group as a potency-driving pharmacophoric element within the quinazolinone class.

Cytotoxicity Topoisomerase I Inhibition Quinazolinone SAR

N3-(4-Chlorophenyl) Substitution Enhances Antibacterial Activity Relative to Non-Chlorinated Phenyl Analogs via Electron-Withdrawing Effect

Structure-activity relationship studies across multiple quinazolinone series have demonstrated that the presence of an electron-withdrawing chloro substituent on the N3-phenyl ring enhances antibacterial activity compared to unsubstituted phenyl or electron-donating substituted analogs, attributable to improved target binding and bacterial membrane penetration [1]. In a representative study of quinazolinone-azole hybrids, the 3-(4-chlorophenyl) derivative exhibited superior antibacterial inhibition zones against Gram-positive and Gram-negative strains relative to non-halogenated analogs [2].

Antibacterial Structure-Activity Relationship Electron-Withdrawing Group

6-Aminoquinazolinone Scaffold Yields Sub-Micromolar HCV NS5B Inhibition — A Template for Antiviral Lead Optimization

In a focused library of 6-aminoquinazolinone derivatives, compound 11a bearing a 2-methyl-3-substituted-phenyl core achieved EC50 = 0.984 µM against HCV genotype 1b in a subgenomic replicon assay with a selectivity index of 160.71, and its close analog 11b showed EC50 = 1.38 µM (SI = 71.75) [1]. These data demonstrate that the 6-aminoquinazolinone chemotype is capable of producing single-digit micromolar antiviral activity, positioning the target compound as a validated entry point for medicinal chemistry optimization of anti-HCV agents.

HCV NS5B Polymerase Antiviral 6-Aminoquinazolinone

Topoisomerase I Inhibition as a Mechanistic Basis for 6-Aminoquinazolinone Anticancer Activity — Differentiated from Topo II-Inactive Analogs

The 6-aminoquinazolinone series demonstrated superior topoisomerase I (topo I) inhibitory activity while being generally inactive against topoisomerase IIα, a selectivity profile that differentiates these compounds from other quinazolinone subclasses and standard topo II poisons [1]. Docking studies further revealed that 6-aminoquinazolinones intercalate into DNA and form hydrogen bonds with amino acid residues at the enzymatic site, providing a molecular rationale for their cytotoxic effects that is absent in 6-methyl and 7-methyl analogs [1].

Topoisomerase I Inhibition Anticancer DNA Intercalation

C2-Methyl Substituent Modulates Pharmacokinetics and Metabolic Stability Versus C2-Unsubstituted or C2-Aryl Quinazolinones

In the development of quinazolinone-based therapeutics, the C2 substituent has been shown to markedly influence metabolic stability and pharmacokinetic properties. The 2-methyl group, as present in the target compound, provides a balance between steric bulk and metabolic lability that is distinct from larger C2-aryl substituents (which can increase logP and reduce solubility) and C2-unsubstituted analogs (which are more susceptible to oxidative metabolism) [1]. This SAR is supported by antimycobacterial 2-aminoquinazolinone studies demonstrating that even minor changes at the 2-position (e.g., sulfoxide to sulfone conversion) can substantially alter both potency and aqueous solubility [2].

Metabolic Stability Pharmacokinetics C2-Substitution

High-Value Application Scenarios for 6-Amino-3-(4-chlorophenyl)-2-methyl-3,4-dihydroquinazolin-4-one (CAS 963-56-4) Based on Quantitative SAR Evidence


Anticancer Lead Optimization Focused on Topoisomerase I-Selective Cytotoxins

This compound serves as a privileged scaffold for medicinal chemistry programs targeting topoisomerase I (topo I)-driven cancers, including colorectal (HCT-15), breast (T47D), and cervical (HeLa) malignancies. The 6-aminoquinazolinone subclass uniquely delivers submicromolar–nanomolar cytotoxicity through topo I inhibition while sparing topo IIα, a selectivity pattern validated by enzyme assays and molecular docking studies [1]. Procurement of this specific compound enables SAR expansion at the N3-aryl and C2 positions while maintaining the 6-amino pharmacophore essential for topo I engagement.

Antiviral Drug Discovery: HCV NS5B Polymerase Inhibitor Template

The 6-amino-2-methylquinazolinone core has demonstrated sub-micromolar antiviral activity against HCV genotype 1b (EC50 = 0.984 µM, SI = 160.71 for the closest characterized analog), establishing it as a validated hit for anti-HCV lead optimization [2]. The target compound's 3-(4-chlorophenyl) substitution offers a defined starting point for further N-aryl diversification to improve potency against additional HCV genotypes and resistant variants.

Broad-Spectrum Antimicrobial Screening and Antibacterial Pharmacophore Mapping

The 3-(4-chlorophenyl) moiety is a well-established antibacterial potency-enhancing group within the quinazolinone class, with electron-withdrawing chloro substituents improving activity against Gram-positive and Gram-negative bacterial strains versus non-halogenated phenyl analogs [3][4]. This compound is suitable as a reference standard in antimicrobial susceptibility screening panels and as a starting point for synthesizing quinazolinone-azole or quinazolinone-thiadiazole hybrid antibacterials.

Chemical Biology Probe Development for Kinase Selectivity Profiling

Quinazolinone scaffolds, particularly 6-amino-substituted variants, are known to interact with the ATP-binding pocket of multiple kinases [5]. The specific 6-amino-3-(4-chlorophenyl)-2-methyl substitution pattern provides a defined chemotype for profiling kinase selectivity panels and for developing selective inhibitors of kinases implicated in cancer or inflammatory diseases, where even small changes in substitution can dramatically alter kinase inhibition fingerprints.

Quote Request

Request a Quote for 6-amino-3-(4-chlorophenyl)-2-methyl-3,4-dihydroquinazolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.